molecular formula C12H21ClN2O B2357401 C12H21ClN2O CAS No. 33191-69-4

C12H21ClN2O

Cat. No.: B2357401
CAS No.: 33191-69-4
M. Wt: 244.76
InChI Key: GYOCQWGZGDTDAV-UHFFFAOYSA-N
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Description

. This compound is a member of the acetamide family and is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a cyclohexyl group. It is used in various chemical and pharmaceutical applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide typically involves the reaction of cyclopropylamine with cyclohexanone to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

  • 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide
  • N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea
  • Chloroxylenol

Comparison: Compared to other similar compounds, 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide is unique due to its specific structural features, such as the presence of both cyclopropyl and cyclohexyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N-(1-adamantyl)-2-aminoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOCQWGZGDTDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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